N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an acetamide group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide.
Piperazine Introduction: The intermediate is then reacted with piperazine to yield N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: N-oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- N-(4-bromophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- N-(4-methylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
Uniqueness
N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.2ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;;/h1-4,14H,5-9H2,(H,15,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXCJTWACHRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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